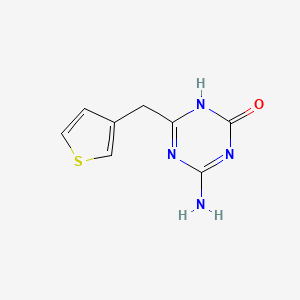
4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and a thiophen-3-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-3-carbaldehyde with guanidine derivatives under acidic or basic conditions to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially converting it to a dihydrotriazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The triazine ring and thiophene moiety play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-6-(thiophen-2-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(furan-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
- 4-Amino-6-(pyridin-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one
Comparison: Compared to its analogs, 4-Amino-6-(thiophen-3-ylmethyl)-2,5-dihydro-1,3,5-triazin-2-one exhibits unique properties due to the presence of the thiophene ring, which can enhance its electronic and steric characteristics. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of materials with unique properties.
Eigenschaften
Molekularformel |
C8H8N4OS |
|---|---|
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
4-amino-6-(thiophen-3-ylmethyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H8N4OS/c9-7-10-6(11-8(13)12-7)3-5-1-2-14-4-5/h1-2,4H,3H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
MESJFNIXGDTKIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CC2=NC(=NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-{[2-(piperidin-4-yl)ethyl]sulfanyl}acetate](/img/structure/B13207369.png)
![Sodium 4-[(4-methylbenzenesulfonyl)oxy]benzene-1-sulfinate](/img/structure/B13207378.png)
![tert-Butyl N-[6-(3-fluorophenyl)-6-oxohexyl]carbamate](/img/structure/B13207386.png)
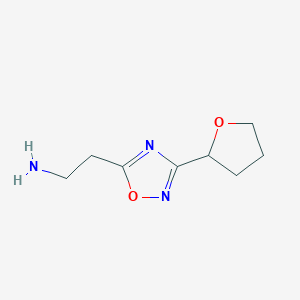


![3-Cyclopropyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13207404.png)
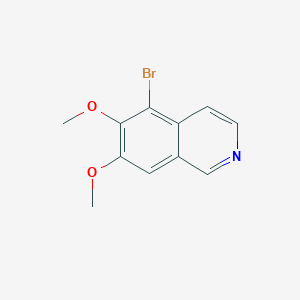
![3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13207414.png)
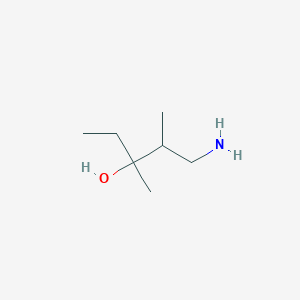
![2-[(2-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13207420.png)
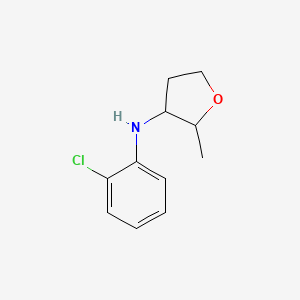
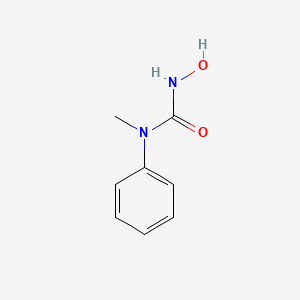
![4-(Bromomethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B13207445.png)
